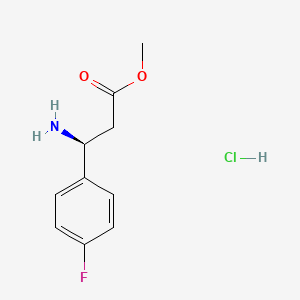![molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1](/img/new.no-structure.jpg)
tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a fluoro substituent, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The fluoro and hydroxy substituents can be introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: In biological research, carbamates are often used as enzyme inhibitors. This compound can be used to study the inhibition of specific enzymes, providing insights into their mechanisms of action .
Industry: In the pharmaceutical industry, carbamates are used in the synthesis of drugs and active pharmaceutical ingredients (APIs). The compound’s stability and reactivity make it suitable for the production of various medicinal compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
- tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate
- tert-butyl N-[(Z)-4-chloro-3-fluorobut-2-enyl]carbamate
- tert-butyl N-[(Z)-4-iodo-3-fluorobut-2-enyl]carbamate
Comparison:
- Uniqueness: The presence of the hydroxy group in tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate distinguishes it from other similar compounds. This functional group provides additional reactivity and potential for further chemical modifications.
- Reactivity: The fluoro and hydroxy substituents in this compound offer unique reactivity patterns compared to other halogenated carbamates .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
404385-37-1 |
|---|---|
Molecular Formula |
C9H16FNO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



